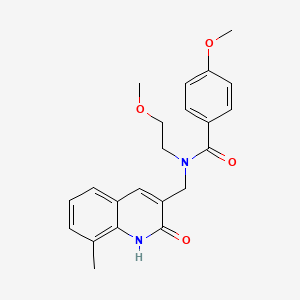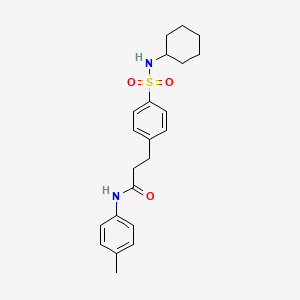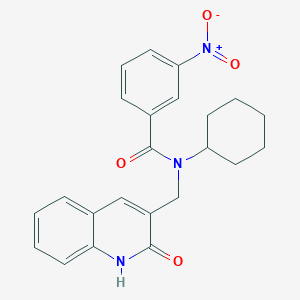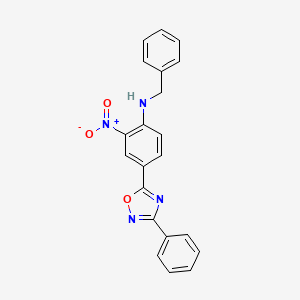![molecular formula C23H20N6O3 B7689820 1-{2-Nitro-4-[5-(pyridin-3-YL)-1,2,4-oxadiazol-3-YL]phenyl}-4-phenylpiperazine](/img/structure/B7689820.png)
1-{2-Nitro-4-[5-(pyridin-3-YL)-1,2,4-oxadiazol-3-YL]phenyl}-4-phenylpiperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-{2-Nitro-4-[5-(pyridin-3-YL)-1,2,4-oxadiazol-3-YL]phenyl}-4-phenylpiperazine is a complex organic compound that features a unique combination of functional groups, including a nitro group, a pyridine ring, an oxadiazole ring, and a piperazine ring
準備方法
The synthesis of 1-{2-Nitro-4-[5-(pyridin-3-YL)-1,2,4-oxadiazol-3-YL]phenyl}-4-phenylpiperazine typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Formation of the oxadiazole ring: This can be achieved by reacting a hydrazide with a nitrile in the presence of an acid catalyst.
Nitration of the phenyl ring:
Coupling reactions: The pyridine and piperazine rings are introduced through coupling reactions, often using palladium-catalyzed cross-coupling methods such as Suzuki or Heck reactions.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often using continuous flow reactors and automated synthesis techniques.
化学反応の分析
1-{2-Nitro-4-[5-(pyridin-3-YL)-1,2,4-oxadiazol-3-YL]phenyl}-4-phenylpiperazine can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or sodium dithionite.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and the functional groups present in the compound.
科学的研究の応用
1-{2-Nitro-4-[5-(pyridin-3-YL)-1,2,4-oxadiazol-3-YL]phenyl}-4-phenylpiperazine has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs, particularly those targeting neurological disorders or cancer.
Chemical Biology: It can be used as a probe to study biological processes, such as enzyme activity or protein-protein interactions.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of 1-{2-Nitro-4-[5-(pyridin-3-YL)-1,2,4-oxadiazol-3-YL]phenyl}-4-phenylpiperazine depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to therapeutic effects.
類似化合物との比較
1-{2-Nitro-4-[5-(pyridin-3-YL)-1,2,4-oxadiazol-3-YL]phenyl}-4-phenylpiperazine can be compared with other compounds that contain similar functional groups, such as:
Nitroaromatic compounds: These compounds share the nitro group and aromatic ring, but may differ in their biological activity and chemical reactivity.
Pyridine derivatives: Compounds containing the pyridine ring can have diverse applications in medicinal chemistry and materials science.
Oxadiazole derivatives: These compounds are known for their antimicrobial and anticancer properties.
The uniqueness of this compound lies in its combination of these functional groups, which can lead to unique chemical and biological properties.
特性
IUPAC Name |
3-[3-nitro-4-(4-phenylpiperazin-1-yl)phenyl]-5-pyridin-3-yl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N6O3/c30-29(31)21-15-17(22-25-23(32-26-22)18-5-4-10-24-16-18)8-9-20(21)28-13-11-27(12-14-28)19-6-2-1-3-7-19/h1-10,15-16H,11-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNDJUZSFDHXNJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=C(C=C(C=C3)C4=NOC(=N4)C5=CN=CC=C5)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(1-butyl-6-methoxy-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-methoxybenzamide](/img/structure/B7689738.png)
![2-{2-chloro-4-[(4-methoxyphenyl)sulfamoyl]phenoxy}-N-cyclopropylacetamide](/img/structure/B7689739.png)
![2-{2-ethoxy-4-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N,N-dimethylacetamide](/img/structure/B7689743.png)
![N-(1-isobutyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4,5-trimethoxybenzamide](/img/structure/B7689756.png)


![4-{2-[3-(3-Ethyl-1,2,4-oxadiazol-5-YL)phenoxy]acetamido}benzamide](/img/structure/B7689779.png)
![1-[3-(5-Tert-butyl-1,2,4-oxadiazol-3-YL)-4-methoxybenzenesulfonyl]-4-(4-fluorophenyl)piperazine](/img/structure/B7689787.png)


![1-Methyl-4-{2-nitro-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl}piperazine](/img/structure/B7689823.png)


![8-bromo-N-(2,4-dimethoxyphenyl)-6-oxo-2,6-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B7689840.png)
